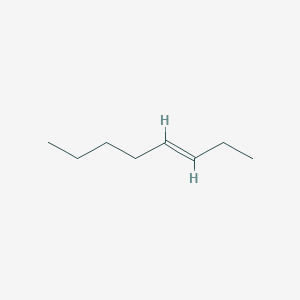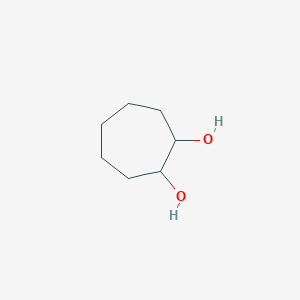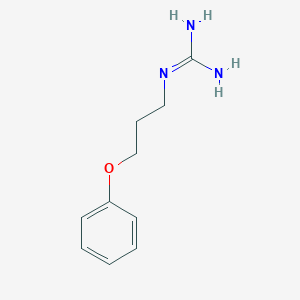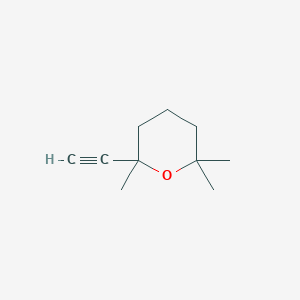
Uranium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uranium dibromide, also known as UBr2, is a chemical compound composed of uranium and bromine. It is a yellow-green crystalline solid that is highly reactive and can be used in various scientific research applications.
Mechanism of Action
Uranium dibromide has a unique mechanism of action, which involves its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its ability to undergo redox reactions makes it useful in various scientific research applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of uranium dibromide. However, it is known to be highly reactive and can cause severe burns and tissue damage upon contact with skin and eyes. It is also toxic if ingested or inhaled and can cause respiratory and gastrointestinal problems.
Advantages and Limitations for Lab Experiments
One advantage of using uranium dibromide in lab experiments is its ability to undergo redox reactions, which makes it useful in various organic synthesis reactions. Additionally, it can be used in the preparation of other uranium compounds and metals. However, its highly reactive nature and toxicity make it challenging to handle and require special precautions to ensure safety.
Future Directions
There are several future directions for the use of uranium dibromide in scientific research. One area of interest is its use in the synthesis of novel uranium compounds with unique properties. Additionally, its ability to undergo redox reactions makes it a potential catalyst for various organic synthesis reactions. Further research is needed to explore its potential in these areas and to develop safer handling and disposal methods for the compound.
Conclusion:
In conclusion, uranium dibromide is a highly reactive and useful compound in various scientific research applications. Its ability to undergo redox reactions makes it useful in organic synthesis reactions, and it can be used in the preparation of other uranium compounds and metals. However, its toxicity and highly reactive nature require special precautions for safe handling. Further research is needed to explore its potential in novel compound synthesis and catalysis and to develop safer handling and disposal methods.
Synthesis Methods
Uranium dibromide can be synthesized by reacting uranium metal with bromine gas in a sealed tube at a high temperature. The reaction produces Uranium dibromide as a yellow-green crystalline solid. Another method of synthesis involves the reaction of uranium tetrachloride with hydrogen bromide gas in the presence of a reducing agent.
Scientific Research Applications
Uranium dibromide has various scientific research applications, including its use as a catalyst in organic synthesis reactions. It can also be used in the synthesis of other uranium compounds, such as uranium tetrafluoride and uranium tetrachloride. Additionally, it can be used in the preparation of uranium metal and uranium alloys.
properties
CAS RN |
13775-13-8 |
|---|---|
Product Name |
Uranium dibromide |
Molecular Formula |
UBr2 Br2U |
Molecular Weight |
397.84 g/mol |
IUPAC Name |
dibromouranium |
InChI |
InChI=1S/2BrH.U/h2*1H;/q;;+2/p-2 |
InChI Key |
DYVCBPGJMQHHIW-UHFFFAOYSA-L |
SMILES |
Br[U]Br |
Canonical SMILES |
Br[U]Br |
Other CAS RN |
13775-13-8 |
synonyms |
dibromouranium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



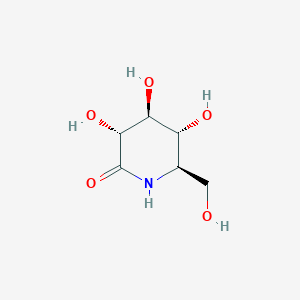
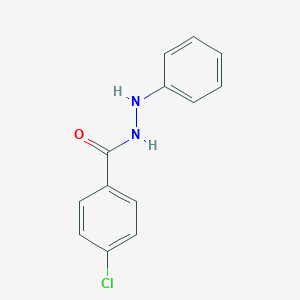
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)


